(2E)-N-(2-FLUOROPHENYL)-3-[2-(2-FLUOROPHENYL)ETHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
Overview
Description
(2E)-N-(2-FLUOROPHENYL)-3-[2-(2-FLUOROPHENYL)ETHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound characterized by the presence of multiple fluorophenyl groups and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-FLUOROPHENYL)-3-[2-(2-FLUOROPHENYL)ETHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of fluorophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the imino group and the carboxamide functionality under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-FLUOROPHENYL)-3-[2-(2-FLUOROPHENYL)ETHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2E)-N-(2-FLUOROPHENYL)-3-[2-(2-FLUOROPHENYL)ETHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2-FLUOROPHENYL)-3-[2-(2-FLUOROPHENYL)ETHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Polar Intermetallic Compounds: Compounds with silicon and arsenic family elements, used in various industrial applications.
Uniqueness
(2E)-N-(2-FLUOROPHENYL)-3-[2-(2-FLUOROPHENYL)ETHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is unique due to its multiple fluorophenyl groups and thiazinane ring, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2S/c26-17-9-11-18(12-10-17)29-25-31(14-13-16-5-1-2-6-19(16)27)23(32)15-22(34-25)24(33)30-21-8-4-3-7-20(21)28/h1-12,22H,13-15H2,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLXJBFAAREIGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CCC3=CC=CC=C3F)C(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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